5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine
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Overview
Description
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is a heterocyclic compound that features a pyrazolo-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents on the pyrazolo-pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Another heterocyclic compound with a similar core structure but different substituents.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A compound with a similar tetrahydro structure but different functional groups.
Uniqueness
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is unique due to the presence of both ethoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-9(17)16-4-3-7-6(5-16)8(15-14-7)10(11,12)13/h2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRIZQWSCSYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C(=NN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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